molecular formula C15H14N2O3 B2375938 N-(4-ethylphenyl)-3-nitrobenzamide CAS No. 313268-04-1

N-(4-ethylphenyl)-3-nitrobenzamide

Cat. No.: B2375938
CAS No.: 313268-04-1
M. Wt: 270.288
InChI Key: PZEDUAAQRVKPFO-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amide group (-CONH-) and a 4-ethylphenyl group

Scientific Research Applications

N-(4-ethylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-nitrobenzamide typically involves the nitration of 4-ethylphenylamine followed by acylation. One common method is as follows:

    Nitration: 4-ethylphenylamine is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amine group.

    Acylation: The resulting 3-nitro-4-ethylphenylamine is then reacted with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: The major product is N-(4-ethylphenyl)-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide group can also form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

N-(4-ethylphenyl)-3-nitrobenzamide can be compared with other nitrobenzamides and related compounds:

    N-(4-methoxyphenyl)-3-nitrobenzamide: Similar structure but with a methoxy group instead of an ethyl group, leading to different electronic and steric properties.

    N-(4-ethylphenyl)-4-nitrobenzamide: The nitro group is at a different position, affecting its reactivity and interactions.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-6-8-13(9-7-11)16-15(18)12-4-3-5-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEDUAAQRVKPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313268-04-1
Record name N-(4-ETHYLPHENYL)-3-NITROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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